2,4,6-Trichloro-3-nitrophenol
Description
2,4,6-Trichloro-3-nitrophenol is a halogenated nitrophenol derivative featuring three chlorine substituents at the 2-, 4-, and 6-positions of the phenol ring and a nitro group (-NO₂) at the 3-position. This compound is structurally significant due to the electron-withdrawing effects of both chlorine and nitro groups, which influence its reactivity, solubility, and environmental persistence.
Properties
CAS No. |
100130-16-3 |
|---|---|
Molecular Formula |
C6H2Cl3NO3 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
2,4,6-trichloro-3-nitrophenol |
InChI |
InChI=1S/C6H2Cl3NO3/c7-2-1-3(8)6(11)4(9)5(2)10(12)13/h1,11H |
InChI Key |
BGFQCTRASCWDAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
2,4,6-Trichloro-3-nitrophenol can be synthesized through several methods. One common synthetic route involves the nitration of 2,4,6-trichlorophenol. This reaction typically requires concentrated nitric acid and sulfuric acid as catalysts . The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained.
In industrial production, large-scale synthesis may involve continuous flow reactors to optimize yield and efficiency. The purification of the compound is often achieved through crystallization from solvents like ethanol or petroleum ether .
Chemical Reactions Analysis
2,4,6-Trichloro-3-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2,4,6-trichloro-3-aminophenol .
Scientific Research Applications
2,4,6-Trichloro-3-nitrophenol has several scientific research applications:
Environmental Chemistry: It is studied for its role as a pollutant and its removal from water sources using various adsorbents.
Material Science: It is used in the synthesis of covalent triazine-based frameworks, which have applications in sensing and adsorption of pollutants.
Biological Studies: Its toxicity and potential carcinogenic effects are subjects of research in toxicology and environmental health.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-3-nitrophenol involves its interaction with biological molecules. It can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s chlorinated and nitro groups contribute to its reactivity and ability to form strong interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s properties are shaped by the positions and types of substituents. Key analogs include:
Substituent Position Analysis :
- Chlorine vs. Nitro Groups : Chlorine increases hydrophobicity and persistence, while nitro groups enhance electron withdrawal, affecting acidity and degradation pathways.
- Positional Effects: The 3-nitro group in this compound may reduce steric hindrance compared to ortho-substituted analogs (e.g., 3,4,6-Trichloro-2-nitrophenol) .
Physical and Chemical Properties
Limited data exist for the target compound, but trends can be inferred:
- Boiling Point: 3,4,6-Trichloro-2-nitrophenol (270.3°C ) suggests high thermal stability due to halogenation. Picric acid (2,4,6-Trinitrophenol) has a lower boiling point but higher reactivity due to nitro density .
- Density: Halogenation increases density; 3,4,6-Trichloro-2-nitrophenol (2.217 g/cm³ ) is denser than non-halogenated nitrophenols.
- Solubility: Chlorophenols are generally less water-soluble than nitrophenols. Nitro groups may slightly improve solubility in polar solvents.
Toxicity and Environmental Impact
- Chlorophenols: 2,4,6-Trichlorophenol is classified as a persistent organic pollutant with acute toxicity to aquatic life .
- Nitrophenols: 2-Nitrophenol and 4-Nitrophenol are listed in EPA databases, indicating regulatory scrutiny .
- Combined Effects : The coexistence of chlorine and nitro groups could synergize toxicity, but empirical studies are needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
